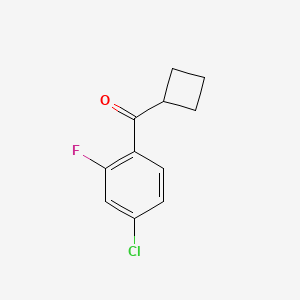

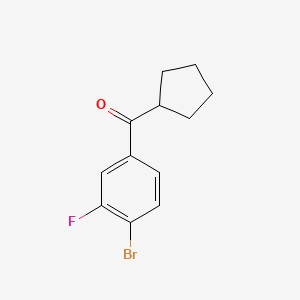

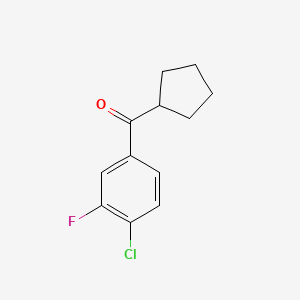

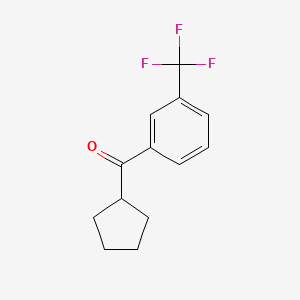

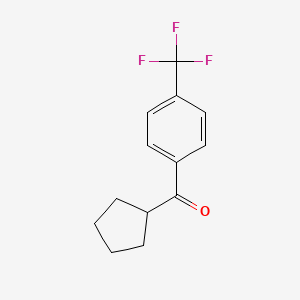

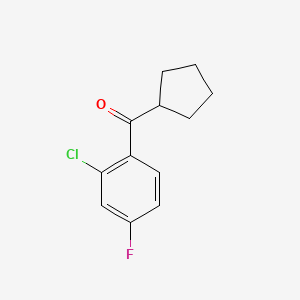

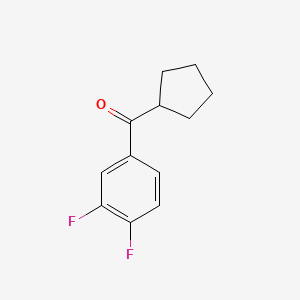

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone is a chemical compound that has been studied in various contexts due to its potential applications in pharmaceuticals and other industries. It is structurally related to several compounds that have been synthesized and characterized in recent research. For instance, it shares a similar benzophenone backbone with compounds studied for their neuroleptic properties, UV filter transformation behaviors, and antimicrobial activities .

Synthesis Analysis

The synthesis of related benzophenone derivatives often involves multi-step reactions, including N-dealkylation, oxidation

Applications De Recherche Scientifique

Reactivity and Chemical Behavior

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone shows unique reactivity due to its structural components. For instance, in a study exploring the reactivity of pseudoaromatic compounds, it was found that 2-fluorotropone reacts quantitatively with piperidine, showing a lower free energy of activation compared to similar compounds (Pietra & Cima, 1971). This highlights the unique reactivity of fluorine-substituted compounds in the presence of amines like piperidine.

Synthesis and Industrial Applications

The compound has been involved in the synthesis of various industrial-scale chemicals. For example, a study described a selective synthesis method for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone, demonstrating its potential for large-scale industrial applications (Karrer, Meier, & Pascual, 2000).

Medical and Biological Research

In the field of medical and biological research, derivatives of benzophenone, including those with chloro and fluoro substituents, have been studied for their antiproliferative activity. A study found that certain benzophenone compounds with fluoro and chloro groups showed significant activity against Dalton's lymphoma ascites tumor growth (Al‐Ghorbani et al., 2016).

Material Science and Polymer Research

In material science, derivatives of benzophenone, including those with fluoro and chloro groups, have been used in the development of proton exchange membranes. A study detailed the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using 4-chloro-4′-fluorobenzophenone, which were tested for their proton conductivity (Ghassemi, Ndip, & McGrath, 2004).

Safety And Hazards

The compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .

Propriétés

IUPAC Name |

(4-chloro-2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-16-8-9-17(18(21)12-16)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUYXNTVMDKDJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642709 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-4'-piperidinomethyl benzophenone | |

CAS RN |

898775-50-3 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.